molecular formula C21H15N3O6 B11111212 4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate

4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3-nitrobenzoate

Cat. No.: B11111212
M. Wt: 405.4 g/mol
InChI Key: AWZVUFMMZXFBPM-LPYMAVHISA-N
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Description

4-{[(E)-2-(3-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 3-NITROBENZOATE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their broad biological and pharmacological properties, including antioxidant and anti-cholinesterase activities . This compound is characterized by the presence of a hydrazone linkage between a hydroxybenzoyl group and a nitrobenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(3-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 3-NITROBENZOATE typically involves the condensation reaction of 3-hydroxybenzoyl hydrazine with 3-nitrobenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve advanced techniques such as column chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(3-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 3-NITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(E)-2-(3-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 3-NITROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(3-HYDROXYBENZOYL)HYDRAZONO]METHYL}PHENYL 3-NITROBENZOATE involves its interaction with molecular targets such as enzymes. For example, its anti-cholinesterase activity is attributed to its ability to inhibit the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme’s active site .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H15N3O6

Molecular Weight

405.4 g/mol

IUPAC Name

[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C21H15N3O6/c25-18-6-2-3-15(12-18)20(26)23-22-13-14-7-9-19(10-8-14)30-21(27)16-4-1-5-17(11-16)24(28)29/h1-13,25H,(H,23,26)/b22-13+

InChI Key

AWZVUFMMZXFBPM-LPYMAVHISA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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